molecular formula C18H18O8 B13415620 [4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol

[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol

Cat. No.: B13415620
M. Wt: 362.3 g/mol
InChI Key: VASGLUQRHNCJPR-UHFFFAOYSA-N
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Description

[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol is a useful research compound. Its molecular formula is C18H18O8 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound [4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol is a complex organic molecule with notable structural features, including multiple methoxy groups and benzodioxole moieties. These characteristics suggest potential pharmacological properties that warrant detailed investigation into its biological activity.

Structural Characteristics

The molecular formula of this compound is C18H18O8C_{18}H_{18}O_8 with a molecular weight of approximately 362.3 g/mol. Its structure includes:

  • Methoxy Groups : Contributing to solubility and reactivity.
  • Benzodioxole Moieties : Known for various biological activities including antioxidant and anti-inflammatory effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of related compounds was measured using various assays, yielding IC50 values that demonstrate their efficacy in scavenging free radicals:

CompoundIC50 (μM)Reference
L-ascorbic acid27.59
Compound A7.76
Compound B13.48

The compound's ability to inhibit oxidative stress is crucial for its potential therapeutic applications.

2. Cytotoxic Activity

The cytotoxic effects of the compound were assessed against various cancer cell lines. Notably, the following IC50 values were observed:

Cell LineIC50 (μM)Reference
HL60 (human leukemia)15.5
C-6 (rat glioma)19.02

These results indicate a moderate cytotoxic effect, suggesting potential as an anticancer agent.

3. Antiradical Activity

The compound's antiradical properties were evaluated through DPPH radical scavenging assays, showing promising results:

Assay TypeIC50 (μM)Comparison
DPPH Scavenging<3.20Comparable to α-tocopherol

This indicates that the compound may be effective in preventing oxidative damage in biological systems.

The biological activities of this compound may be attributed to its structural features that allow it to interact with various biological targets:

  • Free Radical Scavenging : The presence of hydroxymethyl and methoxy groups enhances reactivity with free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways has been suggested based on structural similarities with known inhibitors.

Case Studies and Research Findings

Recent studies have further explored the biological implications of this compound:

  • Study on Antioxidant Properties :
    • A comparative analysis showed that the compound's antioxidant capacity surpassed that of traditional antioxidants like L-ascorbic acid, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that the compound effectively inhibited cell proliferation in cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • Phytotoxic Effects :
    • The compound also exhibited phytotoxic activity against certain plant species, indicating possible applications in agricultural pest management .

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

[4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C18H18O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-4,19-20H,5-8H2,1-2H3

InChI Key

VASGLUQRHNCJPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3CO)OC)OCO4)OCO2

Origin of Product

United States

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